molecular formula C9H5N3O2 B1424196 6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1190315-88-8

6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B1424196
CAS No.: 1190315-88-8
M. Wt: 187.15 g/mol
InChI Key: XYLNXRPBXIKYFG-UHFFFAOYSA-N
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Description

6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a cyano group and a carboxylic acid group in its structure makes it a versatile building block for the synthesis of more complex molecules.

Biochemical Analysis

Biochemical Properties

6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. The compound has been shown to interact with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways . These interactions are primarily characterized by the binding of this compound to the tyrosine kinase domain of FGFRs, leading to the inhibition of receptor autophosphorylation and subsequent signal transduction.

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cells, particularly breast cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-metastatic agent. The compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of FGFRs. The compound binds to the ATP-binding site of the tyrosine kinase domain, preventing ATP from binding and thus inhibiting the kinase activity of FGFRs . This inhibition leads to a decrease in the phosphorylation of downstream signaling molecules, ultimately resulting in reduced cell proliferation and increased apoptosis. Additionally, the compound may also affect gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and migration, with minimal development of resistance in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed, indicating a narrow therapeutic window. These findings underscore the importance of optimizing dosage to maximize therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion to more water-soluble metabolites for excretion

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution to target sites. Its localization within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins, which can affect its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other signaling molecules. Post-translational modifications, such as phosphorylation, may also influence its localization and activity, directing it to specific cellular compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 2-cyanopyridine with an appropriate amine to form the pyrrolo[3,2-b]pyridine core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group, which provide distinct reactivity and potential for functionalization. This makes it a valuable compound for the synthesis of diverse molecules with various applications.

Properties

IUPAC Name

6-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c10-2-5-1-7-8(12-3-5)6(4-11-7)9(13)14/h1,3-4,11H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLNXRPBXIKYFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696660
Record name 6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190315-88-8
Record name 6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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